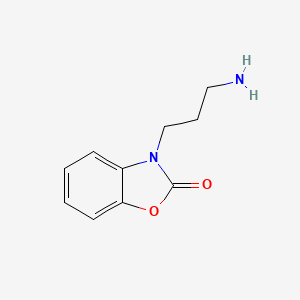

3-(3-Amino-propyl)-3H-benzooxazol-2-one

CAS No.:

Cat. No.: VC15806037

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O2 |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 3-(3-aminopropyl)-1,3-benzoxazol-2-one |

| Standard InChI | InChI=1S/C10H12N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7,11H2 |

| Standard InChI Key | SBXDGSKFXAJKMA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CCCN |

Introduction

Structural Characteristics and Molecular Configuration

The benzoxazolone core of 3-(3-Amino-propyl)-3H-benzooxazol-2-one consists of a benzene ring fused to a five-membered oxazolone ring, with the latter containing both oxygen and nitrogen atoms. The substituent at the 3-position—a propyl chain terminating in a primary amine—introduces steric and electronic modifications to the parent structure. Crystallographic analyses of related compounds, such as 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, reveal that the benzoxazolone ring system is typically planar, with dihedral angles between substituents and the aromatic ring influencing molecular packing and intermolecular interactions .

Synthetic Methodologies and Reaction Pathways

The synthesis of 3-alkylbenzoxazolones, as reported in recent literature, often proceeds via sequential functionalization of nitroarenes. A representative approach involves:

-

Partial Reduction of Nitroarenes: Conversion to arylhydroxylamines using catalysts such as phosphino-modified polymer-stabilized gold nanoparticles .

-

Selective N-Alkylation: Introduction of the alkyl chain (e.g., 3-aminopropyl) via reaction with alkyl halides or epoxides under basic conditions .

-

Cyclocarbonylation: Treatment with trichloroacetyl chloride and triethylamine to effect O-trichloroacetylation, followed by an N→C ortho shift and cyclization to form the benzoxazolone ring .

For 3-(3-Amino-propyl)-3H-benzooxazol-2-one, a plausible synthetic route could employ N-(3-aminopropyl)-N-arylhydroxylamine as an intermediate. The final cyclization step would necessitate mild conditions (ambient temperature, non-polar solvents) to preserve the amine functionality. Yield optimization may require careful control of stoichiometry and reaction time, as over-acylation can lead to byproducts.

Physicochemical Properties and Stability

While direct data for 3-(3-Amino-propyl)-3H-benzooxazol-2-one are unavailable, extrapolation from structurally related compounds provides insights:

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) and limited solubility in non-polar media. Stability studies of similar benzoxazolones indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume